Maytansinoid B (CAS 1628543-40-7): A Technical Guide for Drug Development Professionals
Maytansinoid B (CAS 1628543-40-7): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid B, identified by CAS number 1628543-40-7, is a potent cytotoxic agent belonging to the maytansinoid family of compounds. Maytansinoids are derivatives of maytansine, a natural product originally isolated from the plant Maytenus ovatus.[1] These compounds are highly effective microtubule-targeting agents, making them valuable payloads for antibody-drug conjugates (ADCs) in the field of oncology.[] Due to their high cytotoxicity, maytansinoids are often too toxic for systemic administration in their free form. However, when conjugated to a monoclonal antibody that targets a tumor-specific antigen, they can be delivered directly to cancer cells, thereby increasing their therapeutic window and reducing off-target toxicity.[1] This technical guide provides an in-depth overview of the properties of Maytansinoid B, including its physicochemical characteristics, mechanism of action, biological activity, and relevant experimental protocols.
Physicochemical Properties
Maytansinoid B is a complex macrocyclic lactam. While extensive experimental data for this specific maytansinoid is not publicly available, the following table summarizes its known properties. For context, properties of the closely related and well-studied maytansinoid, DM4, are also provided.
| Property | Maytansinoid B | Maytansinoid DM4 (for comparison) |
| CAS Number | 1628543-40-7[] | 796073-69-3[4] |
| Molecular Formula | C₃₆H₅₁ClN₄O₁₀[] | C₃₈H₅₄ClN₃O₁₀S[4] |
| Molecular Weight | 735.26 g/mol [] | 780.37 g/mol [4] |
| Appearance | White to off-white solid[] | White to off-white solid[] |
| Solubility | Soluble in DMSO[6] | Soluble in DMSO, slightly soluble in chloroform and methanol[] |
| Storage | Hygroscopic, store at -20°C under inert atmosphere[] | Hygroscopic, store at -20°C in a freezer under inert atmosphere[] |
| Flash Point | Data not available | 522.4 ± 34.3 °C[] |
| Vapor Pressure | Data not available | 0.0 ± 0.3 mmHg at 25°C[] |
| Index of Refraction | Data not available | 1.587[] |
Mechanism of Action
Maytansinoid B exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[6] The mechanism of action can be summarized in the following steps:
-
Binding to Tubulin: Maytansinoids bind to the vinca domain on β-tubulin, a subunit of the microtubule protein.[1] This binding site is distinct from that of other microtubule-targeting agents like taxanes.[1]
-
Inhibition of Microtubule Assembly: By binding to tubulin, Maytansinoid B inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule assembly is a key step in its cytotoxic activity.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to the arrest of the cell cycle in the G2/M phase.[]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1]
Signaling Pathway of Microtubule Disruption-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by Maytansinoid B, leading to apoptosis.
Biological Activity
| Cell Line | Cancer Type | IC50 of DM1 (nM) |
| SK-BR-3 | Breast Adenocarcinoma | 1.10[7] |
| KB | Epidermoid Carcinoma | 1.10[7] |
| HCC1954 | Breast Ductal Carcinoma | 17.2 (as SMCC-DM1)[8] |
| MDA-MB-468 | Breast Adenocarcinoma | 49.9 (as SMCC-DM1)[8] |
Experimental Protocols
The following are representative protocols for the conjugation of a maytansinoid to an antibody and for assessing its in vitro cytotoxicity. These protocols are based on established methods for maytansinoids like DM1 and can be adapted for Maytansinoid B.
Antibody-Maytansinoid Conjugation via SMCC Linker
This protocol describes a two-step process for conjugating a thiol-containing maytansinoid to the lysine residues of a monoclonal antibody using the non-cleavable heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC linker
-
Maytansinoid B (with a free thiol group)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., 10 mM L-cysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Activation with SMCC:
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).
-
Add a calculated molar excess of the SMCC solution to the antibody solution (typically a 5-10 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove the unreacted SMCC using a desalting column pre-equilibrated with Reaction Buffer.
-
-
Conjugation with Maytansinoid B:
-
Prepare a stock solution of Maytansinoid B in anhydrous DMSO.
-
Add the Maytansinoid B solution to the maleimide-activated antibody solution. A molar excess of the maytansinoid (typically 1.5 to 5-fold over the available maleimide groups) is recommended.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of approximately 1 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using SEC to remove unconjugated maytansinoid, linker-drug species, and any aggregates.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation state of the ADC by SEC.
-
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines the use of a colorimetric MTS assay to determine the IC50 value of Maytansinoid B or an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Maytansinoid B or ADC stock solution
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Maytansinoid B or the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Synthesis
Conclusion
Maytansinoid B is a potent antimitotic agent with significant potential as a cytotoxic payload in antibody-drug conjugates for cancer therapy. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, makes it a powerful tool in the development of targeted cancer treatments. While specific physicochemical and biological data for Maytansinoid B are limited in publicly accessible literature, the information provided in this guide, along with data from closely related maytansinoids, offers a solid foundation for researchers and drug development professionals working with this class of compounds. The representative experimental protocols provided herein can be adapted for the successful conjugation and in vitro evaluation of Maytansinoid B-containing ADCs.
